2-Amino-5-bromo-3-methoxybenzonitrile

Catalog No.
S3397825
CAS No.
176718-54-0
M.F
C8H7BrN2O
M. Wt
227.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-bromo-3-methoxybenzonitrile

CAS Number

176718-54-0

Product Name

2-Amino-5-bromo-3-methoxybenzonitrile

IUPAC Name

2-amino-5-bromo-3-methoxybenzonitrile

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3H,11H2,1H3

InChI Key

LTAUXXMHNXMZJB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1N)C#N)Br

Canonical SMILES

COC1=CC(=CC(=C1N)C#N)Br

Supramolecular Assembly

Specific Scientific Field: This application falls under the field of Chemistry, specifically in the area of Supramolecular Chemistry .

Summary of the Application: “2-Amino-5-bromo-3-methylpyridine (ABMP)” and “2,4-dihydroxybenzoic acid (DHB)” were used to construct a supramolecular assembly. This assembly was mediated by hydrogen bonding interactions .

Methods of Application or Experimental Procedures: The organic molecular salt crystal, “2-amino-5-bromo-3-methylpyridinium-2,4–dihydroxybenzoate”, was harvested by the slow solvent evaporation method at room temperature. The structure and proton transfer activity were confirmed by FT-IR, NMR, and single-crystal XRD analyses .

Results or Outcomes: The UV–Vis–NIR transmittance spectrum reveals that the ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm. Thermal property was determined by TG/DTA analysis which indicates that the compound is thermally stable up to 210 °C .

2-Amino-5-bromo-3-methoxybenzonitrile is an organic compound with the molecular formula C8H7BrN2OC_8H_7BrN_2O and a molecular weight of 227.06 g/mol. It features a benzene ring substituted with an amino group, a bromo group, and a methoxy group, making it part of the benzonitrile class. The compound is characterized by its unique combination of functional groups, which contribute to its chemical reactivity and potential biological activity .

, including:

  • Nucleophilic Substitution Reactions: The bromo group can be replaced by nucleophiles.
  • Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde under appropriate conditions.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho and para positions on the benzene ring.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry .

2-Amino-5-bromo-3-methoxybenzonitrile can be synthesized through various methods, including:

  • Nitration and Bromination: Starting with 3-methoxybenzonitrile, bromination followed by nitration can yield the desired compound.
  • Amine Substitution: The introduction of an amino group can be achieved through nucleophilic substitution of a suitable precursor.
  • Functional Group Interconversion: Existing functional groups can be modified using standard organic synthesis techniques.

These methods allow for the efficient production of 2-Amino-5-bromo-3-methoxybenzonitrile in laboratory settings .

The compound has several potential applications:

  • Pharmaceutical Development: Due to its interactions with cytochrome P450 enzymes, it may serve as a lead compound in drug development.
  • Chemical Research: It can act as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties may be explored for use in polymers or other materials .

Interaction studies have shown that 2-Amino-5-bromo-3-methoxybenzonitrile may interact with various biological targets due to its structural features. Its role as a CYP1A2 inhibitor suggests it could influence the metabolism of other drugs, making it significant in pharmacological research. Further studies are needed to fully elucidate its interaction profile and mechanism of action .

Several compounds share structural similarities with 2-Amino-5-bromo-3-methoxybenzonitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-5-bromo-4-methyl-3-nitropyridineC6H6BrN3O2Contains a nitro group, influencing reactivity.
3-Bromo-5-methoxybenzonitrileC8H6BrNOLacks an amino group but retains similar functionalities.
4-Bromo-2-amino-3-methoxybenzonitrileC8H9BrN2ODifferent substitution pattern on the benzene ring.

These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of 2-Amino-5-bromo-3-methoxybenzonitrile, particularly its amino substitution which may enhance biological activity .

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Modify: 2023-08-19

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